molecular formula C15H10BrFO2 B5594696 4-bromophenyl (2E)-3-(4-fluorophenyl)prop-2-enoate

4-bromophenyl (2E)-3-(4-fluorophenyl)prop-2-enoate

Cat. No.: B5594696
M. Wt: 321.14 g/mol
InChI Key: UEPNUYBCJBGUPV-XCVCLJGOSA-N
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Description

4-bromophenyl (2E)-3-(4-fluorophenyl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a bromine atom on the phenyl ring and a fluorine atom on another phenyl ring, connected through a propenoate group. The (2E) notation indicates the configuration of the double bond in the propenoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromophenyl (2E)-3-(4-fluorophenyl)prop-2-enoate typically involves the esterification of 4-bromophenol with 3-(4-fluorophenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromophenyl (2E)-3-(4-fluorophenyl)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

    Oxidation: 4-bromophenyl (2E)-3-(4-fluorophenyl)propanoic acid.

    Reduction: 4-bromophenyl (2E)-3-(4-fluorophenyl)propan-2-ol.

    Substitution: 4-iodophenyl (2E)-3-(4-fluorophenyl)prop-2-enoate.

Scientific Research Applications

4-bromophenyl (2E)-3-(4-fluorophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromophenyl (2E)-3-(4-fluorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The propenoate group can also participate in conjugation reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenyl (2E)-3-(4-chlorophenyl)prop-2-enoate
  • 4-bromophenyl (2E)-3-(4-methylphenyl)prop-2-enoate
  • 4-bromophenyl (2E)-3-(4-nitrophenyl)prop-2-enoate

Uniqueness

4-bromophenyl (2E)-3-(4-fluorophenyl)prop-2-enoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-bromophenyl) (E)-3-(4-fluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFO2/c16-12-4-8-14(9-5-12)19-15(18)10-3-11-1-6-13(17)7-2-11/h1-10H/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPNUYBCJBGUPV-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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